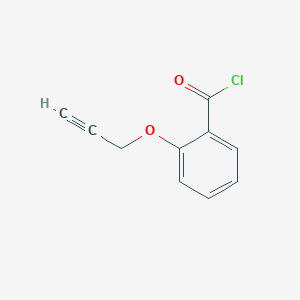
Benzoyl chloride, 2-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2-(2-propynyloxy)- is an organic compound that features a benzoyl chloride group attached to a propynyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-(2-propynyloxy)- typically involves the reaction of benzoyl chloride with 2-propyn-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
C6H5COCl+HC≡CCH2OH→C6H5COOCH2C≡CH+HCl
Industrial Production Methods: Industrial production of benzoyl chloride, 2-(2-propynyloxy)- may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: Benzoyl chloride, 2-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition: The triple bond in the propynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Addition: Electrophiles such as hydrogen halides or halogens.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Amides or esters.
Addition: Halogenated alkenes or alkanes.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 2-(2-propynyloxy)- involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propynyl group can also participate in reactions that modify its structure, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
Benzoyl chloride: Similar in structure but lacks the propynyl group.
Propargyl chloride: Contains the propynyl group but lacks the benzoyl chloride moiety.
Phenylacetylene: Contains a phenyl group attached to a propynyl group but lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-(2-propynyloxy)- is unique due to the combination of the benzoyl chloride and propynyl functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
65211-53-2 |
|---|---|
Fórmula molecular |
C10H7ClO2 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
2-prop-2-ynoxybenzoyl chloride |
InChI |
InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |
Clave InChI |
FKOANRVECGXNQN-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


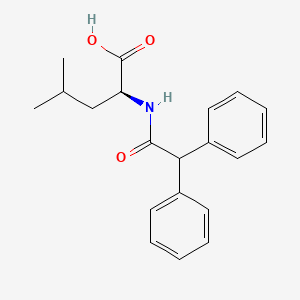
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
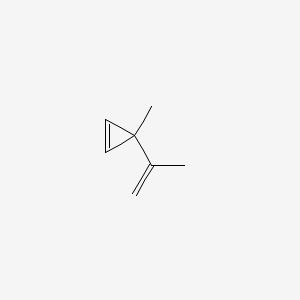
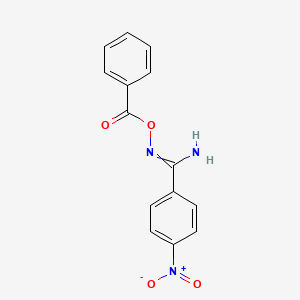
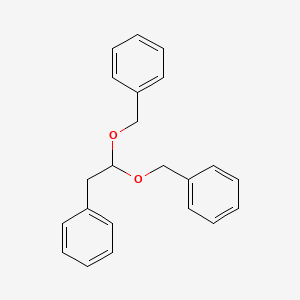
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
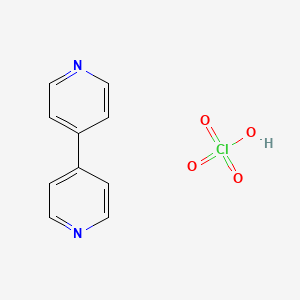
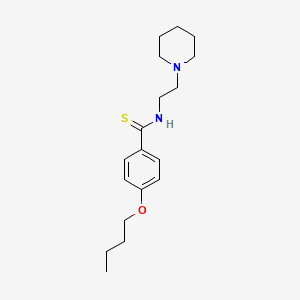
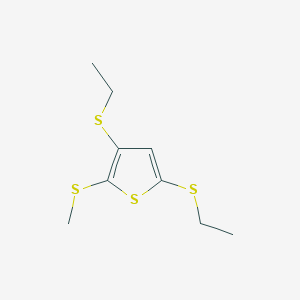
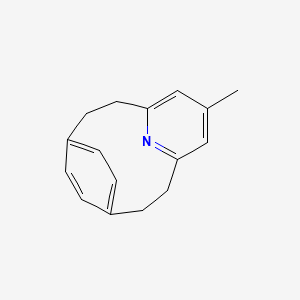
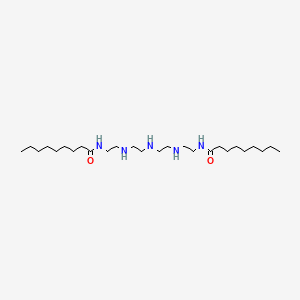
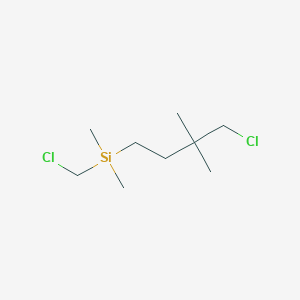
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
